Cas no 960298-00-4 (2-(Benzyloxy)-4-bromopyridine)

2-(Benzyloxy)-4-bromopyridine is a brominated pyridine derivative featuring a benzyloxy substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and benzyloxy groups enhances its reactivity, enabling selective functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its stable crystalline form ensures ease of handling and storage. The structural motif is valuable for constructing complex heterocyclic frameworks, making it a useful building block in medicinal chemistry and material science research. High purity grades are typically available to meet rigorous synthetic requirements.
2-(Benzyloxy)-4-bromopyridine structure
2-(Benzyloxy)-4-bromopyridine structure
Product Name:2-(Benzyloxy)-4-bromopyridine
CAS No:960298-00-4
MF:C12H10BrNO
MW:264.1179022789
MDL:MFCD13190654
CID:1015885
Update Time:2025-11-02

2-(Benzyloxy)-4-bromopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzyloxy)-4-bromopyridine
    • (Benzyloxy)-4-bromopyridine
    • 4-bromo-2-phenylmethoxypyridine
    • 2-benzyloxy-4-bromo-pyridine
    • ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
    • 4-bromanyl-2-phenylmethoxy-pyridine
    • FCH1730822
    • Pyridine, 4-bromo-2-(phenylmethoxy)-
    • AX8229813
    • AB0049953
    • V9866
    • ST24021834
    • A845534
    • 4-Bromo-2-(phenylmethoxy)pyridine (ACI)
    • 4-Bromo-2-benzyloxypyridine
    • MDL: MFCD13190654
    • Inchi: 1S/C12H10BrNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
    • InChI Key: ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CN=C(C=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 262.99500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Topological Polar Surface Area: 22.1

Experimental Properties

  • PSA: 22.12000
  • LogP: 3.42310

2-(Benzyloxy)-4-bromopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Benzyloxy)-4-bromopyridine Pricemore >>

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2-(Benzyloxy)-4-bromopyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 25 °C
1.2 Reagents: Water
Reference
Preparation of cyclopropylpyridinylbenzyloxyphenylethylphosphonate derivatives and analogs for use as GPR40 agonists
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  16 h, 50 °C
Reference
Preparation of phenylethynylphenylalkylacetamide derivatives and analogs for use as acetyl-CoA carboxylase inhibitors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Silver carbonate Solvents: Benzene ;  24 h, 50 °C; 16 h, rt
Reference
Preparation of biaryls, arylheteroaryls, heteroaryls, biarylacetylenes and related compounds end-capped with amino acid or peptide derivatives as antiviral agents
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Dibenzo-18-crown-6 Solvents: Toluene ;  3 h, reflux; reflux → rt
Reference
Preparation of 3,4-substituted piperidine derivatives as renin inhibitors for treatment of cardiovascular events and renal insufficiency
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Polyoxyethylene sorbitan monolaurate Solvents: Water ;  3 h, rt
1.2 Reagents: Methanol
Reference
Mild and Regioselective N-Alkylation of 2-Pyridones in Water
Hao, Xin; Xu, Zhongmiao; Lu, Hongfu; Dai, Xuedong; Yang, Ting; et al, Organic Letters, 2015, 17(14), 3382-3385

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  Copper bromide (CuBr2) Solvents: Acetonitrile ;  15 min, rt
1.2 Solvents: Acetonitrile ;  16 h, rt
Reference
Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones
Honraedt, Aurelien; Gallagher, Timothy, Synlett, 2016, 27(1), 67-69

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  20 min, 0 °C; 60 min, 0 °C; 0 °C → rt; 30 min, rt
Reference
Preparation of 5H-pyrrolo[3,4-b]pyrazin-7-amine derivatives as β-secretase inhibitors and useful in the treatment of Aβ-related diseases
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 25 °C
1.2 Reagents: Water
Reference
Gpr40 agonists
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; overnight, 25 °C
Reference
Preparation of thieno[3,2-c]pyridin-4(5H)-ones useful as BET inhibitors
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  cooled; 10 min, rt
1.2 Solvents: Tetrahydrofuran ;  3 h, reflux
Reference
Preparation of biaryls as pesticides
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Dibenzo-18-crown-6 Solvents: Toluene ;  3 h, reflux
Reference
3,4-Substituted piperidines as renin inhibitors and their preparation and use for the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Silver carbonate Solvents: Benzene ;  rt → 55 °C; overnight, 55 °C
Reference
Preparation of piperidinyl-based renin inhibitors for treating cardiovascular events and renal insufficiency
, World Intellectual Property Organization, , ,

2-(Benzyloxy)-4-bromopyridine Raw materials

2-(Benzyloxy)-4-bromopyridine Preparation Products

2-(Benzyloxy)-4-bromopyridine Suppliers

Amadis Chemical Company Limited
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(CAS:960298-00-4)2-(Benzyloxy)-4-bromopyridine
Order Number:A845534
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):1494.0
Email:sales@amadischem.com

Additional information on 2-(Benzyloxy)-4-bromopyridine

Comprehensive Guide to 2-(Benzyloxy)-4-bromopyridine (CAS No. 960298-00-4): Properties, Applications, and Market Insights

2-(Benzyloxy)-4-bromopyridine (CAS No. 960298-00-4) is a specialized brominated pyridine derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its benzyl-protected hydroxyl group and bromine substitution, serves as a versatile building block in organic synthesis. Its molecular formula C12H10BrNO and molecular weight of 264.12 g/mol make it particularly valuable for cross-coupling reactions and heterocyclic chemistry applications.

The growing demand for 2-(Benzyloxy)-4-bromopyridine stems from its crucial role in developing kinase inhibitors and antiviral compounds, aligning with current research trends in targeted cancer therapies and infectious disease treatments. Researchers frequently search for "960298-00-4 solubility", "2-(Benzyloxy)-4-bromopyridine synthesis", and "bromopyridine derivatives applications", reflecting the compound's importance in medicinal chemistry.

From a chemical perspective, 2-(Benzyloxy)-4-bromopyridine exhibits unique reactivity patterns due to its electron-deficient pyridine ring and bromine leaving group. These features enable various transformations including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and direct arylation reactions. The compound typically appears as a white to off-white crystalline powder with a melting point range of 98-102°C, making it suitable for diverse synthetic applications.

In pharmaceutical applications, this compound serves as a key intermediate for protein kinase inhibitors, particularly in developing treatments for chronic inflammatory diseases and certain cancers. The benzyloxy group provides excellent protection during multi-step syntheses, while the 4-bromo substituent offers a convenient handle for further functionalization. Current market analysis shows increasing demand from contract research organizations and drug discovery companies.

The agrochemical industry utilizes 2-(Benzyloxy)-4-bromopyridine in developing novel crop protection agents, particularly those targeting fungal pathogens and plant viruses. Its structural features contribute to improved systemic activity and environmental stability in next-generation pesticides. Manufacturers are optimizing production processes to meet the growing demand while maintaining high purity standards (>98% HPLC).

Recent advancements in flow chemistry and continuous processing have improved the synthesis efficiency of 2-(Benzyloxy)-4-bromopyridine, addressing common queries about "960298-00-4 scalable synthesis". The compound's stability under various conditions makes it suitable for automated synthesis platforms and high-throughput screening applications. Analytical data including NMR spectra and HPLC chromatograms are readily available from reputable suppliers.

From a regulatory perspective, 2-(Benzyloxy)-4-bromopyridine is not classified as hazardous under current GHS criteria when handled properly. However, standard laboratory precautions should be followed during handling and storage. The compound shows excellent stability when stored under inert atmosphere at 2-8°C, with typical shelf life exceeding 24 months.

The global market for bromopyridine derivatives is projected to grow at 6.8% CAGR through 2028, driven by increasing R&D investment in small molecule therapeutics. 2-(Benzyloxy)-4-bromopyridine occupies a strategic position in this market due to its balanced reactivity and versatility. Current research focuses on developing greener synthetic routes and exploring new applications in material science and catalysis.

For researchers working with 2-(Benzyloxy)-4-bromopyridine, understanding its structure-activity relationships is crucial for designing effective synthetic strategies. The compound's electron-withdrawing characteristics influence its behavior in various reaction conditions, making it particularly valuable for constructing complex nitrogen-containing heterocycles. Technical literature frequently cites its use in palladium-catalyzed transformations and metal-halogen exchange reactions.

Quality control specifications for 960298-00-4 typically include purity assessment by HPLC, residual solvent analysis, and heavy metal screening. Reputable suppliers provide comprehensive certificates of analysis and material safety data sheets. The compound's compatibility with common protective group strategies makes it particularly valuable for multi-step synthetic sequences in medicinal chemistry.

Emerging applications of 2-(Benzyloxy)-4-bromopyridine include its use as a precursor for fluorescent probes and molecular sensors, addressing current interests in bioimaging technologies and diagnostic tools. The compound's ability to participate in click chemistry reactions further expands its utility in bioconjugation applications. These developments align with growing searches for "bromopyridine fluorescent tags" and "heterocyclic bioconjugates".

In conclusion, 2-(Benzyloxy)-4-bromopyridine (CAS No. 960298-00-4) represents a valuable synthetic intermediate with broad applications across pharmaceutical, agrochemical, and materials science research. Its unique combination of protective group stability and halogen reactivity ensures continued importance in modern organic synthesis. As research trends evolve toward more complex heterocyclic architectures, this compound will likely maintain its position as a key building block for innovative chemical solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:960298-00-4)2-(Benzyloxy)-4-bromopyridine
A845534
Purity:99%
Quantity:5g
Price ($):1494.0
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